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Compound of Interest

Compound Name: FR139317

Cat. No.: B1674005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
FR139317 is a potent and highly selective non-peptide antagonist of the endothelin A (ETA)

receptor. Its high affinity and selectivity for the ETA receptor over the ETB receptor make it a

valuable tool for investigating the physiological and pathophysiological roles of the endothelin

system. This document provides a comprehensive overview of the chemical structure,

properties, and biological activity of FR139317, intended to serve as a technical guide for

researchers in pharmacology and drug development.

Chemical Structure and Properties
FR139317 is a synthetic molecule with a complex peptide-like structure. Its systematic IUPAC

name is (2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-

methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid.[1]

Table 1: Chemical Identifiers and Properties of FR139317
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Property Value Reference(s)

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-

(azepane-1-carbonylamino)-4-

methylpentanoyl]amino]-3-(1-

methylindol-3-

yl)propanoyl]amino]-3-pyridin-

2-ylpropanoic acid

[1]

Molecular Formula C₃₃H₄₄N₆O₅ [2][3]

Molecular Weight 604.75 g/mol [2][3]

CAS Number 142375-60-8 [2]

SMILES

CC(C)C--INVALID-LINK--

c2ccccc12)C(N--INVALID-

LINK--

C(O)=O)=O)=O">C@@HNC(N

1CCCCCC1)=O

[3]

InChI Key
LIOKMIQQPDDTNO-

UPRLRBBYSA-N
[3]

Table 2: Physical and Chemical Properties of FR139317

Property Value Reference(s)

Appearance Solid powder [4]

Purity ≥98% [4]

Solubility
Soluble to 100 mM in 1eq. HCl

and to 100 mM in DMSO.
[5]

Storage Desiccate at +4°C [6]

Biological Activity and Pharmacological Properties
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FR139317 is a highly potent and selective antagonist of the endothelin A (ETA) receptor.[2]

Endothelins are a family of potent vasoconstrictor peptides that mediate their effects through

two main receptor subtypes, ETA and ETB.[7] The ETA receptor is primarily located on vascular

smooth muscle cells and mediates vasoconstriction and cell proliferation.[7]

Table 3: Pharmacological Data for FR139317

Parameter Value Species/System Reference(s)

Kᵢ (ETA) 1 nM

Transfected Chinese

hamster ovary (CHO)

cells

[8]

Kᵢ (ETB) 7.3 µM

Transfected Chinese

hamster ovary (CHO)

cells

[8]

IC₅₀ (ETA) 0.53 nM

Porcine aortic

microsomes ([¹²⁵I]ET-1

binding)

[7]

IC₅₀ (ETB) 4.7 µM
Porcine kidney

([¹²⁵I]ET-1 binding)
[7]

IC₅₀ (ET-1 induced

[³H]thymidine

incorporation)

4.1 nM
Cultured rat aortic

smooth muscle cells
[7]

pA₂ 7.2

Isolated rabbit aorta

(ET-1-induced

contraction)

[7]

pA₂ 8.2

ETA-expressing CHO

cells

(phosphatidylinositol

hydrolysis)

[9]

pA₂ 7.7

ETA-expressing CHO

cells (arachidonic acid

release)

[9]
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The high selectivity of FR139317 for the ETA receptor (over 7000-fold) makes it an excellent

pharmacological tool to dissect the specific functions of this receptor subtype.[8]

Mechanism of Action and Signaling Pathway
FR139317 acts as a competitive antagonist at the ETA receptor, meaning it binds to the

receptor at the same site as the endogenous ligand, endothelin-1 (ET-1), but does not activate

it, thereby blocking the downstream signaling cascade.

The activation of the ETA receptor by ET-1 initiates a complex signaling pathway, primarily

through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC). These events ultimately lead to vasoconstriction, cell proliferation, and

other physiological responses. FR139317 blocks these downstream effects by preventing the

initial binding of ET-1 to the ETA receptor.[9]
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Caption: Endothelin A Receptor Signaling and Inhibition by FR139317.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to

determine the affinity of a test compound like FR139317 for the ETA receptor.

Materials:

Membrane preparations from cells or tissues expressing the ETA receptor.
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Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

FR139317 or other unlabeled competitor compounds.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Wash buffer (ice-cold).

96-well plates.

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

Scintillation fluid.

Scintillation counter.

Procedure:

Prepare serial dilutions of the unlabeled competitor (FR139317) in assay buffer.

In a 96-well plate, add the following to each well:

Membrane preparation (e.g., 50-120 µg protein for tissue).

Unlabeled competitor at various concentrations.

A fixed concentration of radiolabeled ET-1 (typically at or below its Kd).

For total binding wells, add assay buffer instead of the competitor.

For non-specific binding wells, add a high concentration of an unlabeled ligand.

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes) with gentle agitation.

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters

using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Analyze the data using non-linear regression to determine the IC₅₀ of the competitor, from

which the Kᵢ can be calculated using the Cheng-Prusoff equation.
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Caption: General workflow for a radioligand binding assay.

In Vivo Administration in Rodent Models
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FR139317 has been used in various in vivo studies in rats to investigate the effects of ETA

receptor blockade.

Example Protocol Outline (Intravenous Administration in Rats):

Animals: Adult male Sprague-Dawley or Wistar rats.

Housing: Standard laboratory conditions with ad libitum access to food and water.

Anesthesia: As required for surgical procedures (e.g., catheter implantation).

Drug Preparation: Dissolve FR139317 in a suitable vehicle. For intravenous administration, a

sterile saline solution, potentially with a solubilizing agent, can be used. The final

concentration should be adjusted to deliver the desired dose in a small volume.

Administration:

For acute studies, a single bolus injection via a tail vein or a previously implanted catheter.

Doses have ranged from 0.05 to 1 mg/kg.[10]

For continuous effects, an intravenous infusion can be administered.

For central nervous system studies, intracerebroventricular (i.c.v.) injection has been used,

with doses around 14-28 nmol.[1]

For longer-term studies, subcutaneous (s.c.) injections have been administered, for

example, 32 mg/kg twice daily.[11]

Monitoring: Monitor relevant physiological parameters such as blood pressure, heart rate, or

specific experimental endpoints.

Data Analysis: Analyze the collected data using appropriate statistical methods to determine

the effect of FR139317 compared to a vehicle control group.

Applications in Research
FR139317 is a valuable research tool for:
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Investigating the role of the ETA receptor in cardiovascular diseases: Studies have used

FR139317 to explore the involvement of ETA receptors in hypertension, myocardial

ischemia, and neointimal thickening.[4][11]

Neuroscience research: Its use in i.c.v. administration models has helped to elucidate the

central effects of endothelin and the role of ETA receptors in the brain.[1]

Studying renal physiology: Research has employed FR139317 to understand the function of

ETA receptors in regulating renal hemodynamics and ion transport.[12]

Drug discovery and development: As a highly selective antagonist, it serves as a reference

compound for the development of new ETA receptor blockers.

Conclusion
FR139317 is a well-characterized, potent, and selective ETA receptor antagonist that has

proven to be an indispensable tool in pharmacology and related fields. Its specific

pharmacological profile allows for the precise investigation of ETA receptor-mediated pathways

in both health and disease. This guide provides core information to aid researchers in the

effective use of FR139317 in their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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